molecular formula C11H12O B15448563 1-[(But-3-yn-2-yl)oxy]-3-methylbenzene CAS No. 62457-58-3

1-[(But-3-yn-2-yl)oxy]-3-methylbenzene

Cat. No.: B15448563
CAS No.: 62457-58-3
M. Wt: 160.21 g/mol
InChI Key: VHQOPHFWTWHTCC-UHFFFAOYSA-N
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Description

1-[(But-3-yn-2-yl)oxy]-3-methylbenzene is a substituted aromatic ether characterized by a benzene ring with a methyl group at the meta position (C3) and a but-3-yn-2-yloxy group at the para position (C1). The but-3-yn-2-yloxy substituent consists of an oxygen atom linked to a four-carbon alkyne chain, with the triple bond between C3 and C4 of the butynyl group. This compound’s structural uniqueness arises from the combination of an electron-donating methyl group and an electron-withdrawing alkyne-containing ether, which may influence its reactivity and applications in organic synthesis, particularly in click chemistry or metal-catalyzed reactions .

For instance, 3-methylbenzoyl chloride or 3-methylbenzoic acid derivatives are often reacted with alcohols or amines to form ethers or amides, respectively . A plausible route for 1-[(But-3-yn-2-yl)oxy]-3-methylbenzene could involve reacting 3-methylphenol with but-3-yn-2-yl bromide under basic conditions.

Properties

CAS No.

62457-58-3

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-but-3-yn-2-yloxy-3-methylbenzene

InChI

InChI=1S/C11H12O/c1-4-10(3)12-11-7-5-6-9(2)8-11/h1,5-8,10H,2-3H3

InChI Key

VHQOPHFWTWHTCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C#C

Origin of Product

United States

Comparison with Similar Compounds

Ether Derivatives

  • 1-(2-Bromoethoxy)-3-methylbenzene (): Features a bromoethoxy group instead of an alkyne-containing ether. The bromine atom enhances electrophilicity, enabling nucleophilic substitution reactions, whereas the alkyne in the target compound offers sites for cycloaddition (e.g., Huisgen reaction). The meta-methyl group in both compounds may sterically hinder ortho-directed reactions .
  • 1-((Benzyloxy)Methyl)-3-bromoBenzene (): Incorporates a benzyloxymethyl group and a bromine atom.

Azide Derivatives ()

Compounds like 1-(azidomethyl)-3-methylbenzene (L8) replace the ether-alkyne group with an azidomethyl moiety. Azides are highly reactive in Staudinger or click reactions, whereas alkynes participate in cycloadditions. The meta-methyl group in L8 and the target compound suggests similar electronic effects on the aromatic ring, but the azide’s strong electron-withdrawing nature contrasts with the alkyne’s moderate electron withdrawal .

Thioether Derivatives

1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene (): Substitutes oxygen with sulfur in the ether linkage. Thioethers exhibit greater nucleophilicity and lower polarity than ethers, which could alter solubility and metal-coordination behavior in catalytic applications .

Spectroscopic and Structural Insights

  • NMR Trends : In azidomethyl derivatives (), the meta-methyl group in 1-(azidomethyl)-3-methylbenzene (L8) produces a single aromatic proton signal due to symmetry, whereas ortho and para isomers show multiple splits. For 1-[(But-3-yn-2-yl)oxy]-3-methylbenzene, the alkyne protons (≡C–H) would appear as a sharp singlet near δ 2.1–2.5 ppm in $^1$H NMR, with a characteristic C≡C stretch at ~2100 cm$^{-1}$ in IR .
  • Crystallography : While the target compound’s crystal structure is undocumented, and highlight the use of SHELX software for resolving similar aromatic ethers. The alkyne’s linear geometry may influence packing efficiency in the solid state .

Comparative Data Table

Compound Name Functional Groups Key Reactivity Spectral Features ($^1$H NMR/IR) Applications
1-[(But-3-yn-2-yl)oxy]-3-methylbenzene Ether, alkyne, meta-methyl Click chemistry, C–H activation δ 2.1–2.5 (≡C–H); IR: 2100 cm$^{-1}$ (C≡C) Drug discovery, polymer synthesis
1-(azidomethyl)-3-methylbenzene Azide, meta-methyl Staudinger reaction, CuAAC δ 4.3 (CH$2$N$3$); IR: 2100 cm$^{-1}$ (N$_3$) Bioconjugation
1-(2-Bromoethoxy)-3-methylbenzene Bromoether, meta-methyl Nucleophilic substitution δ 3.6–4.0 (OCH$_2$Br) Intermediate in organic synthesis
1-[(2-bromoethyl)sulfanyl]-3-methylbenzene Thioether, bromo, meta-methyl SN2 reactions, metal coordination δ 2.9 (SCH$_2$); IR: 650 cm$^{-1}$ (C–S) Catalysis, material science

Research Findings and Implications

  • Substituent Position Effects : The meta-methyl group in all compared compounds reduces steric hindrance at the ortho positions, favoring electrophilic aromatic substitution at the para position. This contrasts with para-methyl analogs, which may direct reactions to the ortho site .
  • Functional Group Reactivity : Alkynes and azides offer orthogonal reactivity (click chemistry vs. nucleophilic substitution), enabling modular synthesis strategies. Thioethers and ethers differ in metal-binding affinity, impacting their utility in catalysis .
  • Synthetic Flexibility : The target compound’s alkyne group provides a versatile handle for late-stage functionalization, a feature less accessible in bromo- or benzyloxy-substituted analogs .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(But-3-yn-2-yl)oxy]-3-methylbenzene, and how can reaction conditions be optimized?

Answer:

  • Synthetic Pathways : The compound can be synthesized via nucleophilic substitution between 3-methylphenol and a but-3-yn-2-yl halide (e.g., bromide or chloride) under basic conditions. For example, using K₂CO₃ in a polar aprotic solvent like DMF at 60–80°C for 12–24 hours .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., acetone vs. DMF) to balance reactivity and byproduct formation. Purification via column chromatography (hexane/EtOAc gradient) is recommended .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 1-[(But-3-yn-2-yl)oxy]-3-methylbenzene?

Answer:

  • ¹H NMR : Expect signals for the aromatic protons (δ 6.7–7.3 ppm, splitting patterns dependent on substitution), methine proton adjacent to the ether oxygen (δ ~4.6 ppm), and alkyne proton (δ ~2.5 ppm). The methyl group on the benzene ring appears as a singlet (~δ 2.3 ppm) .
  • IR : Key peaks include C≡C stretch (~2100–2260 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and ether C-O (~1100 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the alkyne group in 1-[(But-3-yn-2-yl)oxy]-3-methylbenzene during cycloaddition reactions?

Answer:

  • Click Chemistry : The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Reaction efficiency depends on solvent (e.g., DMSO enhances Cu(I) stabilization) and catalyst loading (1–5 mol% CuI) .
  • Diels-Alder Reactivity : The alkyne may act as a dienophile in thermal [4+2] cycloadditions. Computational modeling (DFT) can predict regioselectivity and transition-state energies .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Answer:

  • Data Triangulation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations can confirm connectivity between the alkyne and ether oxygen .
  • Control Experiments : Re-synthesize derivatives under varying conditions to isolate artifacts (e.g., oxidation byproducts) .

Q. What methodologies assess the stability of 1-[(But-3-yn-2-yl)oxy]-3-methylbenzene under different storage and reaction conditions?

Answer:

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks. Monitor degradation via HPLC-MS.
  • Reaction Stability : In acidic/basic media, track alkyne proton loss (via ¹H NMR) or ether cleavage (via GC-MS). Use stabilizers like BHT for radical-sensitive reactions .

Q. How can computational modeling predict the compound’s interactions in supramolecular or biological systems?

Answer:

  • Molecular Dynamics (MD) : Simulate binding affinities with proteins or receptors using software like GROMACS. Focus on the alkyne’s hydrophobic interactions and the ether’s hydrogen-bonding potential .
  • Docking Studies : Use AutoDock Vina to model interactions with enzymatic active sites, prioritizing the alkyne and aromatic ring as key pharmacophores .

Safety and Best Practices

Q. What safety protocols are critical when handling 1-[(But-3-yn-2-yl)oxy]-3-methylbenzene in the laboratory?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., during distillation).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; alkyne-containing compounds may irritate skin/mucous membranes .
  • Waste Disposal : Quench reactive intermediates (e.g., with aqueous NaHSO₃) before disposal .

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